molecular formula C11H9BrFNO B12050375 4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole

4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole

Cat. No.: B12050375
M. Wt: 270.10 g/mol
InChI Key: NUNXCMWVHVCBMM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated isoxazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thioethers, and ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Coupling Reactions: Formation of biaryl compounds or more complex aromatic systems.

Scientific Research Applications

4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The fluorophenyl group may enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenylisoxazole: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    3-(4-Fluorophenyl)-5-methylisoxazole:

    4-(Bromomethyl)-3-phenyl-5-methylisoxazole: Lacks the fluorine atom, which may influence its chemical stability and biological activity.

Uniqueness

4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole is unique due to the combination of the bromomethyl and fluorophenyl groups, which confer distinct reactivity and potential biological activity. The presence of both groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H9BrFNO

Molecular Weight

270.10 g/mol

IUPAC Name

4-(bromomethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C11H9BrFNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3

InChI Key

NUNXCMWVHVCBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CBr

Origin of Product

United States

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